molecular formula C7H11NO B2643362 N-(but-3-yn-1-yl)oxetan-3-amine CAS No. 1340195-35-8

N-(but-3-yn-1-yl)oxetan-3-amine

Cat. No.: B2643362
CAS No.: 1340195-35-8
M. Wt: 125.171
InChI Key: NOOGOFXIJNDWRH-UHFFFAOYSA-N
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Description

Contextualization of Oxetane-Containing Scaffolds in Organic and Medicinal Chemistry Research

Oxetanes, four-membered cyclic ethers, have garnered considerable attention in drug discovery and medicinal chemistry. nih.govacs.org Their incorporation into molecular scaffolds can lead to profound improvements in physicochemical properties. researchgate.net The strained nature of the oxetane (B1205548) ring can influence molecular conformation and reactivity in beneficial ways. researchgate.net

The key advantages of incorporating oxetane motifs include:

Improved Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a parent molecule. researchgate.netnih.gov

Metabolic Stability: Oxetanes can serve as effective replacements for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby increasing the metabolic stability of a drug candidate. nih.govacs.org

Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of nearby amines, which can be crucial for reducing off-target effects, such as hERG channel inhibition. nih.gov

Increased Three-Dimensionality: The sp³-rich character of the oxetane ring imparts a greater degree of three-dimensionality to a molecule, which can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov

Several oxetane-containing drugs have been approved by the U.S. Food and Drug Administration (FDA), and numerous others are in clinical trials, highlighting the therapeutic potential of this scaffold. nih.govresearchgate.net

Significance of Terminal Alkynes in Synthetic Methodology and Bioorthogonal Chemistry

Terminal alkynes are a cornerstone of modern synthetic chemistry due to their versatile reactivity. The carbon-carbon triple bond can participate in a wide array of chemical transformations, making it an invaluable functional group for the construction of complex molecules. libretexts.orglongdom.org

The most prominent application of terminal alkynes is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comsigmaaldrich.com This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, materials science, and drug discovery. nih.govinterchim.frresearchgate.net

Furthermore, terminal alkynes are key players in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netacs.org The small size and relative inertness of the alkyne group in the cellular environment make it an excellent chemical reporter for labeling and tracking biomolecules. researchgate.netnih.gov

Rationale for Comprehensive Investigation of N-(but-3-yn-1-yl)oxetan-3-amine

The unique structure of this compound, which combines an oxetane moiety and a terminal alkyne, presents a compelling case for its detailed investigation. This bifunctional molecule holds the potential to be a highly valuable tool in several areas of chemical research. nih.govacs.org

The rationale for its investigation is multifaceted:

A Versatile Synthetic Building Block: The presence of both a primary amine and a terminal alkyne allows for orthogonal functionalization. The amine can be readily acylated, alkylated, or used in reductive amination, while the alkyne can participate in click chemistry or other alkyne-specific transformations.

A Novel Chemical Probe: The oxetane ring can be used to modulate the physicochemical properties of a larger molecule, while the terminal alkyne serves as a handle for bioconjugation. This makes this compound an attractive scaffold for the development of chemical probes to study biological systems.

Exploration of New Chemical Space: The combination of these two functionalities in a relatively small molecule provides access to novel molecular architectures that have been largely unexplored.

Overview of Research Scope and Methodological Approaches

A comprehensive investigation of this compound would encompass its synthesis, characterization, and exploration of its reactivity and potential applications.

Research Scope:

Synthesis and Optimization: Development of an efficient and scalable synthesis of this compound.

Physicochemical Profiling: Detailed characterization of its physical and chemical properties, including solubility, pKa, and stability.

Reactivity Studies: Investigation of the orthogonal reactivity of the amine and alkyne functionalities.

Application in Medicinal Chemistry: Use as a building block in the synthesis of novel bioactive compounds.

Application in Chemical Biology: Development of chemical probes for bioorthogonal labeling and imaging.

Methodological Approaches:

Organic Synthesis: Standard and advanced synthetic methodologies will be employed for the preparation and derivatization of the target compound.

Spectroscopic and Analytical Techniques: NMR, mass spectrometry, and chromatography will be used for structural elucidation and purity assessment.

Computational Modeling: Density functional theory (DFT) calculations can be used to predict the conformational preferences and electronic properties of the molecule.

Biochemical and Cell-Based Assays: To evaluate the utility of derived chemical probes in biological systems.

Interactive Data Tables

Below are interactive tables summarizing the key properties and potential applications of the moieties within this compound.

Table 1: Properties of the Oxetane Moiety

Property Description Reference
Polarity High, leading to improved aqueous solubility. researchgate.netnih.gov
Metabolic Stability Can replace metabolically weak spots like gem-dimethyl groups. nih.govacs.org
pKa Modulation Electron-withdrawing nature can lower the basicity of adjacent amines. nih.gov
Three-Dimensionality Imparts a non-planar structure, potentially improving target selectivity. nih.gov

Table 2: Applications of the Terminal Alkyne Moiety

Application Description Reference
Click Chemistry (CuAAC) Highly efficient reaction with azides to form triazoles. alfa-chemistry.comsigmaaldrich.com
Bioorthogonal Labeling Can be used to tag biomolecules in living systems. researchgate.netacs.org
Synthetic Intermediate Versatile handle for C-C bond formation and other transformations. libretexts.orglongdom.org
Sonogashira Coupling Palladium-catalyzed cross-coupling reaction. researchgate.net

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, identifies the carbon-nitrogen bond between the oxetane ring and the butynyl sidechain as the most logical point for disconnection. This approach simplifies the synthesis into two primary synthons: an electrophilic oxetane precursor and a nucleophilic but-3-yn-1-amine (B154008), or vice versa.

This leads to two main forward-synthetic strategies:

Reductive Amination: Coupling oxetan-3-one with but-3-yn-1-amine in the presence of a reducing agent.

Nucleophilic Substitution: Reacting an oxetane derivative with a suitable leaving group at the 3-position (e.g., oxetan-3-yl methanesulfonate) with but-3-yn-1-amine.

Both strategies necessitate the efficient preparation of the two key precursors: an appropriately functionalized oxetane and but-3-yn-1-amine.

Synthesis of Key Oxetane-3-amine Precursors

The oxetane ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. nih.govacs.org Its incorporation often begins with the synthesis of a versatile intermediate, oxetan-3-one.

Synthesis of Oxetan-3-one and its Derivatives

Alternative routes often start from materials like epichlorohydrin to first synthesize oxetan-3-ol, which can then be oxidized to oxetan-3-one. researchgate.net

Amination Strategies for Oxetan-3-one

With oxetan-3-one in hand, the next critical step is the introduction of the amine functionality at the 3-position.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone, in this case, oxetan-3-one, with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine. wikipedia.orglibretexts.org

The reaction is typically a one-pot procedure where the ketone, amine, and a selective reducing agent are combined. wikipedia.org A key advantage is the ability to avoid over-alkylation, a common issue with direct alkylation of amines. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN)A mild reducing agent, effective at reducing imines more rapidly than ketones, which is advantageous for in-situ reactions. wikipedia.orgmasterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Another mild and selective reagent, often preferred as it avoids the use of cyanide-based reagents. masterorganicchemistry.com
Catalytic Hydrogenation (H₂, Pd/C)An effective method, though it can sometimes be less selective depending on the substrate.

The choice of amine in this step would be but-3-yn-1-amine to directly form the target molecule.

An alternative strategy to direct amination of the ketone involves a two-step nucleophilic substitution pathway. This approach first requires the reduction of oxetan-3-one to oxetan-3-ol. The resulting hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

This activated intermediate can then undergo an SN2 reaction with an amine nucleophile, such as but-3-yn-1-amine. chemrxiv.org While this method involves more steps than direct reductive amination, it can be effective, particularly when direct amination proves challenging. However, care must be taken as heating or harsh conditions can lead to undesired rearrangement or elimination products due to the strained nature of the oxetane ring. chemrxiv.org

Synthesis of But-3-yn-1-amine and Related Alkyne Building Blocks

But-3-yn-1-amine is a commercially available building block that serves as the nucleophilic partner in the synthesis of the target molecule. chemicalbook.comoakwoodchemical.com For laboratory-scale synthesis, several routes are available. A common precursor is but-3-yn-1-ol, which can be converted to an intermediate with a good leaving group, such as 3-butynyl methanesulfonate. chemicalbook.com Subsequent reaction with a source of ammonia (B1221849), such as sodium amide or a protected amine equivalent followed by deprotection, yields the desired but-3-yn-1-amine. Another approach involves the Gabriel synthesis, starting with reaction of a 4-halobutyne with potassium phthalimide, followed by hydrazinolysis to release the primary amine. chemicalbook.com

An in-depth examination of the synthetic approaches for this compound reveals a landscape of established and innovative chemical strategies. The construction of this molecule, which features a strained oxetane ring and a terminal alkyne functionality, requires careful consideration of bond formation, reaction optimization, stereochemistry, and sustainable practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-ynyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-4-8-7-5-9-6-7/h1,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOGOFXIJNDWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340195-35-8
Record name N-(but-3-yn-1-yl)oxetan-3-amine
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Chemical Reactivity and Derivatization of N but 3 Yn 1 Yl Oxetan 3 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in N-(but-3-yn-1-yl)oxetan-3-amine is a hub of reactivity, amenable to various addition and coupling reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and produce only inoffensive byproducts. sigmaaldrich.com This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). sigmaaldrich.comthieme-connect.de The reaction is known for its robustness, mild reaction conditions, and tolerance to a wide array of solvents, including water. thieme-connect.de

The generally accepted mechanism, proposed by Sharpless and Fokin, involves the in situ formation of a copper(I) acetylide. thieme-connect.de This intermediate then reacts with an azide to form a six-membered copper-containing intermediate, which subsequently rearranges to the stable triazole product. The presence of an amine, such as the secondary amine in this compound, can influence the reaction by coordinating to the copper catalyst. researchgate.net This coordination can stabilize the active Cu(I) species and promote the formation of the copper acetylide. researchgate.net

It has been noted that in some cases, side reactions can occur. For instance, the reaction of alkynes with azides in the presence of copper can sometimes lead to the formation of byproducts, particularly when using alkyne-bearing solid supports. thieme-connect.de

A study on CuAAC reactions highlighted the potential for a copper-catalyzed azide-alkyne-thiol reaction, forming thiotriazoles as byproducts, especially in complex biological mixtures where free thiols from cysteine residues are present. nih.gov This underscores the importance of carefully considering the reaction environment.

Reactants Catalyst System Product Key Features
Terminal Alkyne, Organic AzideCu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate)1,4-disubstituted 1,2,3-triazoleHigh yields, mild conditions, wide solvent tolerance. sigmaaldrich.comthieme-connect.de
Propargyl amine, 3-azido-1-propanamineCuAAC conditionsThiotriazole conjugate with GSHDemonstrates potential side reactions with thiols. nih.gov
Alkyne-functionalized probes, Azide tagsTCEP, TBTA, CuSO₄Labeled proteinsUsed in chemical proteomics for protein labeling. nih.gov

Other [3+2] Dipolar Cycloaddition Reactions

The terminal alkyne of this compound can participate in various [3+2] dipolar cycloaddition reactions beyond the well-known azide-alkyne cycloaddition. These reactions are powerful tools for constructing five-membered heterocyclic rings. researchgate.netnih.gov

One important class of such reactions involves azomethine ylides. These ylides, which can be generated in situ from the condensation of α-amino acids or their esters with aldehydes, react with alkynes to furnish pyrrolidine-containing structures. nih.gov The reaction can be highly regio- and stereoselective, depending on the nature of the substituents on the azomethine ylide and the dipolarophile. nih.govmdpi.com

Nitrile oxides, another type of 1,3-dipole, react with alkynes to yield isoxazoles. nih.gov These reactions can be used to synthesize a variety of functionalized heterocyclic compounds.

Dipole Dipolarophile Product Significance
Azomethine YlideAlkynePyrrolidineSynthesis of bioactive compounds and natural product analogs. nih.gov
Nitrile OxideAlkyneIsoxazoleGeneration of oxime-containing nucleotides, peptides, and carbohydrates. nih.gov
Diazide and Dialkyne comonomers-Energetic polymers with 1,2,3-triazole ringsSolvent- and catalyst-free approach to energetic materials. researchgate.net

Hydrogenation and Reduction Reactions of the Alkyne

The triple bond of the alkyne moiety can be fully or partially reduced through hydrogenation. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) would yield the corresponding alkane, N-(butan-1-yl)oxetan-3-amine.

Partial hydrogenation to the corresponding alkene, N-(but-3-en-1-yl)oxetan-3-amine, can be achieved using specific catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) to produce the cis-alkene, or by using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) to form the trans-alkene.

Recent research has explored the de-hydrogenation and re-hydrogenation properties of complex metal amide-hydride systems for hydrogen storage. mdpi.com While not directly involving this compound, this research highlights advanced methods for hydrogen manipulation that could potentially be adapted.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydrothiolation: The addition of thiols to alkynes can be catalyzed by bases or transition metals. Base-catalyzed hydrothiolation of buta-1,3-diynes with sodium organylthiolate has been shown to produce (Z)-organylthioenynes. researchgate.net A similar reaction with this compound would likely yield an enol ether-like structure.

Hydroselenation: Similar to hydrothiolation, hydroselenation of diynes with sodium phenylselenolate has been used to synthesize (Z)-1-phenylseleno-1-buten-3-ynes. researchgate.net

Hydroamination: The addition of an N-H bond across the alkyne is a direct method to synthesize enamines or imines. Intramolecular hydroamination can also occur if the amine is suitably positioned. Yttrium(III)-bis(sulfoximine) complexes have been developed as catalysts for enantioselective intramolecular hydroaminations. researchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a versatile nucleophile and can undergo a variety of reactions. britannica.com

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. libretexts.org However, this reaction can be difficult to control and may lead to a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt due to the product amine also being nucleophilic. libretexts.orgmsu.edu Using a 2:1 ratio of amine to alkylating agent can help to mitigate the formation of ammonium halide salts. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amide. openstax.org This reaction is generally clean as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. openstax.org

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. libretexts.org This reaction is typically carried out under basic conditions. libretexts.org

Reaction with Aldehydes and Ketones: Secondary amines react reversibly with aldehydes and ketones to form enamines if there is an alpha-hydrogen on the aldehyde or ketone, or carbinolamines. britannica.com

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent. For example, oxidation with reagents like manganese dioxide (MnO₂) can form imines. britannica.com Hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines. Quinone-based catalysts have also been explored for the aerobic dehydrogenation of secondary amines to imines. nih.gov

Annulation Reactions: 3-Aminooxetanes can act as 1,3-amphoteric molecules, participating in intermolecular [3+2] annulation reactions with polarized π-systems to form various heterocycles. nih.gov For instance, they react with isocyanates to produce oxazolidinones. nih.gov

Reactant Product Reaction Type Key Features
Alkyl HalideTertiary Amine/Quaternary Ammonium SaltAlkylationCan be difficult to control, may produce mixtures. libretexts.orgmsu.edu
Acid Chloride/AnhydrideAmideAcylationGenerally clean, product is less reactive. openstax.org
Sulfonyl ChlorideSulfonamideSulfonylationForms a stable sulfonamide linkage. libretexts.org
IsocyanateOxazolidinone[3+2] AnnulationDemonstrates the 1,3-amphoteric nature of 3-aminooxetanes. nih.gov

Acylation Reactions (Amide, Urea, and Thiourea (B124793) Formation)

The secondary amine in this compound readily undergoes acylation reactions with various acylating agents to form stable amide, urea, and thiourea derivatives. These reactions are fundamental in modifying the properties of the parent molecule.

Amide Formation: In the presence of a base, the secondary amine nucleophilically attacks acyl chlorides or acid anhydrides to yield the corresponding amides. This reaction is a common strategy in drug discovery to introduce diverse substituents. openstax.org

Urea and Thiourea Formation: The reaction with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are important for their hydrogen bonding capabilities and are frequently found in biologically active compounds.

Reagent TypeProduct Functional GroupGeneral Reaction
Acyl Chloride (R-COCl)AmideThis compound + R-COCl → N-(but-3-yn-1-yl)-N-(oxetan-3-yl)acetamide
Isocyanate (R-NCO)UreaThis compound + R-NCO → 1-(but-3-yn-1-yl)-1-(oxetan-3-yl)-3-substituted urea
Isothiocyanate (R-NCS)ThioureaThis compound + R-NCS → 1-(but-3-yn-1-yl)-1-(oxetan-3-yl)-3-substituted thiourea

Alkylation Reactions (N-Alkylation)

The secondary amine of this compound can be alkylated to form tertiary amines. However, these reactions can sometimes be challenging to control and may result in a mixture of products, including the formation of quaternary ammonium salts if an excess of the alkylating agent is used. openstax.org The reaction typically involves an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylating AgentProduct TypeNotes
Alkyl Halide (R-X)Tertiary AmineCan be difficult to control, potentially leading to over-alkylation.
Excess Alkyl HalideQuaternary Ammonium SaltFormed when the resulting tertiary amine is further alkylated.

Sulfonylation Reactions

Reacting this compound with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. This transformation is significant as the sulfonamide group is a key pharmacophore in many therapeutic agents.

Salt Formation and Protonation Studies

As a basic compound, the secondary amine of this compound can be protonated by acids to form ammonium salts. The formation of these salts can significantly alter the physicochemical properties of the compound, such as its solubility and crystallinity. Protonation studies are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations. The pKa of the conjugate acid is a key parameter determined in these studies. The oxetane (B1205548) ring itself can influence the basicity of the amine. nih.gov

Reactivity of the Oxetane Ring System

The oxetane ring, a four-membered ether, is characterized by significant ring strain, which dictates its reactivity. beilstein-journals.org While more stable than the highly reactive oxirane (three-membered ether) ring, it is susceptible to ring-opening reactions under certain conditions. chemrxiv.org

Ring-Opening Reactions (e.g., Nucleophilic, Acid-Catalyzed)

The strained nature of the oxetane ring makes it susceptible to cleavage by various reagents.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the oxygen atom of the oxetane can be protonated, activating the ring towards nucleophilic attack. nih.govmagtech.com.cn This can lead to the formation of 1,3-diols or other functionalized propane (B168953) derivatives, depending on the nucleophile present. researchgate.net The stability of oxetanes towards acidic conditions is a known concern, although 3,3-disubstituted oxetanes generally exhibit greater stability. nih.gov

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the oxygen, leading to ring cleavage. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn

Functionalization of the Oxetane Scaffold while Maintaining Ring Integrity

Despite the potential for ring-opening, numerous chemical transformations can be performed on substituents attached to the oxetane ring without disrupting the core structure, particularly with 3,3-disubstituted oxetanes which are more stable. chemrxiv.org A wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, have been successfully applied to functionalize oxetane-containing molecules while preserving the four-membered ring. chemrxiv.org For instance, transformations of functional groups at the 3-position of the oxetane are common, as demonstrated by the extensive chemistry developed for oxetan-3-one and 3-amino-oxetane. nih.govresearchgate.netnih.gov

Cascade and Multi-Component Reactions Involving this compound

Currently, there is no publicly available research detailing the participation of this compound in cascade or multi-component reactions. The inherent reactivity of its constituent functional groups suggests that it could, in principle, engage in a variety of one-pot transformations. For instance, the secondary amine and terminal alkyne could readily participate in copper- or gold-catalyzed A³-coupling reactions with an aldehyde to furnish propargylamines.

Hypothetically, a multi-component reaction involving this compound, a carbonyl compound, and an isocyanide (an Ugi-type reaction) could lead to the formation of complex α-acylamino amides bearing both the oxetane and butynyl moieties. Similarly, its involvement in Povarov-type reactions (a formal [4+2] cycloaddition) with an aniline (B41778) and an aldehyde could be envisioned to produce complex tetrahydroquinolines.

Without experimental data, any discussion of reaction conditions, catalyst systems, or product yields would be purely speculative. The absence of such studies highlights a potential area for future research, where the exploration of this molecule's reactivity could unveil novel synthetic pathways to complex heterocyclic structures.

Chemo- and Regioselectivity Studies of this compound Transformations

Given the lack of documented transformations, there are no chemo- or regioselectivity studies concerning this compound. The presence of multiple reactive sites—the nucleophilic secondary amine, the terminal alkyne, and the potentially labile oxetane ring—presents interesting challenges and opportunities regarding selectivity.

In any potential reaction, the chemoselectivity would be a critical factor. For example, in a reaction with an electrophile, would the amine or the alkyne react preferentially? The outcome would likely depend on the nature of the electrophile and the reaction conditions (e.g., Lewis vs. Brønsted acid catalysis).

Regioselectivity would also be a key consideration, particularly in reactions involving the alkyne. For instance, in a metal-catalyzed hydroamination or hydrometalation, the addition across the triple bond could lead to either the linear or branched product. The choice of catalyst and ligands would be paramount in controlling this outcome. Furthermore, the potential for the oxetane ring to participate in reactions, either through desired ring-opening or undesired side reactions, adds another dimension to the selectivity that would need to be carefully controlled and studied.

The table below conceptualizes the potential reactive sites and the selectivity questions that would need to be addressed in future studies.

Reactive SitePotential TransformationSelectivity Question
Secondary AmineNucleophilic addition, Acylation, A³-couplingChemoselectivity: Amine vs. Alkyne reactivity
Terminal AlkyneHydrometalation, Cycloaddition, Sonogashira couplingRegioselectivity: Markovnikov vs. anti-Markovnikov addition
Oxetane RingRing-openingChemoselectivity: Ring integrity vs. functional group transformation

Computational and Theoretical Investigations of N but 3 Yn 1 Yl Oxetan 3 Amine and Its Derivatives

Molecular Modeling and Dynamics Simulations4.2.1. Theoretical Ligand-Protein Docking Studies of Derivatives4.2.2. Molecular Dynamics Simulations for Interaction Mechanism Elucidation

Further research and publication in the field of computational chemistry are necessary to elucidate the theoretical properties and potential applications of N-(but-3-yn-1-yl)oxetan-3-amine.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, density functional theory (DFT) would be a primary method of choice to explore its reactivity. rsc.org

Transition State Analysis for Synthetic Pathways

The synthesis of N-substituted oxetan-3-amines typically involves the reaction of an amine with an oxetane (B1205548) precursor. Computational methods, particularly the growing string method (GSM) or similar transition state search algorithms, are employed to map the potential energy surface of such reactions. nih.gov These methods identify the lowest energy path from reactants to products by locating the transition state—the highest energy point along the reaction coordinate.

For the synthesis of the title compound, a hypothetical reaction could involve 3-oxo-oxetane and but-3-yn-1-amine (B154008) undergoing reductive amination. A computational study would model this process to:

Optimize Geometries: Calculate the most stable 3D structures of the reactants, intermediates, transition states, and products.

Locate Transition States: Identify the precise geometry of the transition state for key steps, such as imine formation and subsequent reduction.

Vibrational Frequency Analysis: Confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Strategies like hybrid or substring methods can enhance the efficiency of finding these transition states, starting with a lower level of theory before refining the calculations with more accurate methods. nih.gov

Energy Barriers of Derivatization Reactions

Once formed, this compound can undergo further reactions at its secondary amine, the alkyne group, or the oxetane ring. Computational chemistry is crucial for predicting the feasibility of these derivatization reactions by calculating their activation energy barriers. A higher energy barrier indicates a slower reaction.

For instance, the intramolecular ring-opening of the oxetane by the amine's nitrogen or reactions involving the terminal alkyne (e.g., click chemistry, Sonogashira coupling) could be modeled. DFT calculations would determine the energy difference between the ground state of the reactant and the transition state of the derivatization step. Studies on similar systems, such as the acid-catalyzed ring-opening of 3-amido oxetanes to form oxazolines, demonstrate the utility of this approach in predicting reaction outcomes and optimizing conditions. nih.gov

Illustrative Data Table for Hypothetical Derivatization Reactions:

This table illustrates the kind of data that would be generated from a computational study. The values are purely hypothetical and are for demonstration purposes only, as no specific data exists for this compound.

Reaction TypeComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Intramolecular Ring-OpeningB3LYP6-31G(d,p)25.5
Alkyne Hydration (Ru-catalyzed)M06-2Xdef2-TZVP18.2
N-Alkylation with Methyl IodideB3LYP6-311++G(d,p)15.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction is performed can significantly influence its rate and outcome, as well as the conformational preference of the molecule. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM). This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on electrostatic interactions. cas.cznih.gov

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, typically forming a "solvation shell" around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. cas.cznih.gov

For this compound, a computational study would investigate how different solvents affect:

Conformational Equilibrium: The relative energies of different spatial arrangements (conformers) of the molecule. The flexible butynyl chain and the puckered oxetane ring can adopt various conformations, and their relative stability can be solvent-dependent.

Reaction Barriers: The energy of transition states can be stabilized or destabilized by the solvent to a different extent than the reactants, thereby altering the activation energy. Studies have shown that for charged intermediates or transition states, polar solvents can dramatically lower energy barriers. rsc.org

The choice of computational model for solvent effects depends on the specific process being studied. For general reactivity, a combined cluster/continuum model, where the first solvation shell is treated explicitly and the bulk solvent implicitly, often yields the most accurate results. nih.gov

Applications of N but 3 Yn 1 Yl Oxetan 3 Amine As a Molecular Scaffold and Chemical Probe

Design and Synthesis of N-(but-3-yn-1-yl)oxetan-3-amine-Based Chemical Probes

The unique architecture of this compound makes it an ideal starting point for the design of sophisticated chemical probes. A chemical probe typically consists of three parts: a parent molecule for targeting, a reactive group for covalent labeling, and a reporter tag for detection or isolation. The amine function of this compound can be readily functionalized to attach a targeting ligand or a reactive "warhead," while the terminal alkyne serves as a versatile handle for the subsequent attachment of a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netlumiprobe.com

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. rsc.org ABPP probes are designed to covalently modify the active site of a specific enzyme or enzyme family, allowing for their detection and characterization.

A hypothetical ABPP probe derived from this compound would be constructed by coupling a reactive electrophile (the "warhead") to the molecule's secondary amine. This warhead is designed to irreversibly bind to a nucleophilic amino acid residue in the active site of a target enzyme. The alkyne group functions as a reporter handle, which, after the probe has labeled its protein target, can be conjugated to a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for visualization) using an azide-functionalized tag. This two-step approach allows for the profiling of enzyme activities in their native environment.

Table 1: Conceptual Design of an this compound-Based ABPP Probe

Probe ComponentFunctionCorresponding Moiety
Targeting/Reactive Group Covalently modifies the active site of a target protein.An electrophilic "warhead" (e.g., fluorophosphonate, acrylamide) attached via the amine group.
Scaffold/Linker Provides the core structure connecting the functional components.The this compound molecule itself.
Reporter Handle Allows for subsequent detection and/or isolation of the labeled protein.The terminal alkyne group (but-3-yn-1-yl).
Reporter Tag (added post-labeling) Enables visualization or purification (e.g., fluorescence, affinity).An azide-derivatized tag (e.g., Azide-Fluorophore, Azide-Biotin).

The terminal alkyne of this compound provides a direct route for creating fluorescent probes. By first attaching a molecule of interest (e.g., a ligand for a specific receptor) to the amine group, the resulting conjugate can be "clicked" with an azide-containing fluorophore. This modular approach is highly efficient and allows for the screening of various fluorophores to optimize imaging experiments.

This strategy can be used to visualize the localization of a target protein or to track the distribution of a small molecule ligand within cells. The oxetane (B1205548) ring can enhance the solubility and cell permeability of the resulting probe, while the stable triazole linkage formed during the click reaction ensures that the fluorescent tag remains securely attached to the ligand. The ability to perform the cycloaddition under mild, physiological conditions makes this a powerful tool for live-cell imaging. researchgate.net

For quantitative biological studies, such as in vitro binding assays or autoradiography, radiolabeling is an indispensable technique. The alkyne handle on this compound is well-suited for the introduction of radionuclides. For example, a ligand-derivatized version of the molecule can be reacted with an azide-containing chelator, which can then be used to complex a radiometal.

Alternatively, and more directly, it can be conjugated with a radiolabeled synthon, such as an azide (B81097) bearing Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). nih.gov This click-based radiolabeling is particularly advantageous because it can be performed rapidly and under mild conditions, which is crucial when working with radioisotopes that have short half-lives. The resulting radiolabeled compounds can be used in preclinical research to quantify receptor density or measure enzyme activity in tissue homogenates or slices.

Utilization in Bioconjugation and Bioorthogonal Chemistry (in vitro)

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The terminal alkyne on this compound is a prime functional group for such applications, particularly for the in vitro modification of biomolecules.

This compound can be used as a bifunctional linker to conjugate small molecules to macromolecules. In a typical workflow, the amine group of the oxetane compound is first reacted with a molecule of interest that contains a suitable electrophile (e.g., a carboxylic acid activated as an NHS ester).

The resulting alkyne-functionalized molecule can then be covalently attached to a biological macromolecule—such as a protein, peptide, or nucleic acid—that has been engineered or chemically modified to contain an azide group. researchgate.netnih.gov This conjugation is achieved through the highly efficient and specific CuAAC reaction. This method is widely used in vitro to create antibody-drug conjugates for screening, to attach probes to proteins for biochemical assays, or to functionalize nucleic acid strands.

Table 2: Example of an in vitro Bioconjugation Reaction

Reactant 1Reactant 2Catalyst/ConditionsProduct
Azide-modified proteinLigand-functionalized this compoundCopper(I) source (e.g., CuSO₄ with a reducing agent), aqueous bufferProtein covalently linked to the ligand via a triazole bridge formed from the alkyne.

Exploration as a Scaffold for Ligand Design and Chemical Space Exploration

In modern drug discovery, there is a significant drive to develop compound libraries that are rich in three-dimensional character, moving away from flat, aromatic structures. acs.org The oxetane ring in this compound is a prime example of a 3D scaffold. nih.govrsc.org Its strained, non-planar geometry can improve binding affinity by providing better-defined exit vectors for substituents, leading to more precise interactions with protein binding pockets.

This compound serves as an excellent starting point for chemical space exploration due to its multiple, chemically distinct functionalization points. Diverse libraries of compounds can be generated by:

Modifying the amine: Acylation, sulfonylation, or reductive amination can introduce a wide variety of substituents.

Utilizing the alkyne: Click chemistry with a panel of azides can rapidly generate a large array of triazole-containing products.

This dual functionalization strategy allows for the creation of libraries with significant structural diversity from a single, common core. The favorable properties imparted by the oxetane ring—such as improved solubility and metabolic stability—make the resulting compounds promising candidates for hit and lead discovery programs. researchgate.netchemrxiv.org

Privileged Structures and Scaffold-Hopping Approaches in Chemical Biology

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. These scaffolds provide a foundation for the development of new bioactive compounds. The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in modern medicinal chemistry. nih.govacs.orgnih.gov Its incorporation into drug candidates has been shown to improve key properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structure that can enhance target binding. nih.govacs.orgnih.govacs.org Specifically, 3-substituted oxetanes, such as the one found in this compound, are widely utilized building blocks in drug discovery. nih.gov

The oxetane moiety in this compound can act as a bioisostere for other common functional groups, like gem-dimethyl or carbonyl groups, which can be metabolically labile. nih.gov This substitution can lead to improved pharmacokinetic profiles of a lead compound. The defined three-dimensional arrangement of the oxetane ring can also influence the conformational preferences of the molecule, potentially leading to a better fit within a biological target's binding site. nih.govacs.org

"Scaffold hopping" is a drug design strategy that involves modifying the core structure of a known active compound to generate novel chemotypes with similar biological activity but potentially improved properties or a different intellectual property position. nih.gov The unique combination of the rigid, polar oxetane ring and the flexible butynyl-amine chain in this compound makes it an attractive starting point for scaffold hopping approaches. The terminal alkyne provides a reactive handle for a variety of chemical transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the facile introduction of a wide range of substituents and the creation of new molecular scaffolds. nih.gov

Construction of Diverse Chemical Libraries for Screening

The generation of diverse chemical libraries is a cornerstone of high-throughput screening (HTS) campaigns aimed at identifying new hit compounds. The bifunctional nature of this compound makes it an excellent building block for the construction of such libraries. The secondary amine allows for standard amide bond formation or reductive amination to introduce a variety of substituents. Concurrently, the terminal alkyne group offers an orthogonal site for modification, enabling the synthesis of complex and diverse molecular architectures.

The use of oxetane-based building blocks in the creation of screening libraries has been documented as a strategy to explore novel chemical space. acs.org For instance, oxetane δ-amino acid scaffolds have been utilized to generate libraries of oxadiazoles (B1248032) and triazoles with desirable physicochemical properties for medicinal chemistry. acs.org While specific libraries based solely on this compound are not extensively reported in the literature, the principles of library design strongly support its utility. A hypothetical library synthesis could involve a two-step diversification process:

Amine Derivatization: Reaction of the secondary amine of this compound with a diverse set of carboxylic acids or aldehydes would generate a library of amides or tertiary amines.

Alkyne Functionalization: Subsequent reaction of the terminal alkyne via click chemistry with a panel of azides would introduce a second layer of diversity, rapidly expanding the size and complexity of the library.

This approach allows for the systematic exploration of the chemical space around the privileged oxetane core, increasing the probability of identifying compounds with desired biological activities. The stability of the oxetane ring under many reaction conditions further enhances its suitability as a scaffold for library synthesis. chemrxiv.orgrsc.orgchemrxiv.org

Mechanistic Studies of Interactions with Defined Biological Macromolecules (in vitro)

Detailed mechanistic studies are crucial for understanding how a small molecule interacts with its biological target. Such studies typically involve a combination of kinetic, thermodynamic, and structural analyses. As of the current date, there is a notable absence of publicly available literature detailing specific in vitro mechanistic studies on this compound itself. The following sections describe the types of studies that would be necessary to elucidate its interactions with biological macromolecules.

Kinetic and Thermodynamic Aspects of Binding to Purified Targets

To understand the binding affinity and the forces driving the interaction between this compound (or its derivatives) and a purified biological target, kinetic and thermodynamic studies are essential.

Kinetic analysis , often performed using techniques like Surface Plasmon Resonance (SPR), provides information on the association rate constant (kₐ) and the dissociation rate constant (kₑ). These parameters reveal how quickly the compound binds to its target and how long the resulting complex remains intact.

Thermodynamic analysis , commonly carried out using Isothermal Titration Calorimetry (ITC), directly measures the heat changes upon binding. This allows for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the entropy change (ΔS). These thermodynamic parameters provide insight into the nature of the binding forces, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

A hypothetical data table for such an analysis is presented below:

ParameterValueMethod
Kinetic Data
Association Rate (kₐ)Data not availableSPR
Dissociation Rate (kₑ)Data not availableSPR
Thermodynamic Data
Binding Affinity (Kₐ)Data not availableITC
Enthalpy Change (ΔH)Data not availableITC
Entropy Change (ΔS)Data not availableITC

Table 1: Hypothetical Kinetic and Thermodynamic Binding Parameters for this compound with a Target Protein. Currently, no experimental data is publicly available.

Structural Characterization of Compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM of complexes)

To visualize the precise interactions between this compound and its biological target at the atomic level, structural biology techniques are employed. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful methods for determining the three-dimensional structure of compound-target complexes. ncsu.edunih.govuq.edu.aunih.gov

X-ray crystallography requires the formation of a high-quality crystal of the compound bound to its target protein. ncsu.edunih.govuq.edu.aunih.gov The diffraction pattern of X-rays passing through the crystal can be used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. This would reveal the specific amino acid residues involved in binding, the conformation of the bound ligand, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Cryo-EM is particularly useful for large protein complexes that are difficult to crystallize. The sample is rapidly frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D map of the complex.

A hypothetical data table summarizing structural information is provided below:

ParameterDetailsMethod
Structural Data
PDB IDNot availableX-ray Crystallography or Cryo-EM
Resolution (Å)Not availableX-ray Crystallography or Cryo-EM
Key Interacting ResiduesNot availableX-ray Crystallography or Cryo-EM
Ligand ConformationNot availableX-ray Crystallography or Cryo-EM

Table 2: Hypothetical Structural Data for a Complex of this compound with a Target Protein. Currently, no structural data is publicly available.

The absence of such detailed mechanistic and structural data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research to fully characterize the potential of this versatile chemical entity.

Advanced Analytical Techniques for Characterization of N but 3 Yn 1 Yl Oxetan 3 Amine and Its Research Derivatives

X-ray Crystallography of N-(but-3-yn-1-yl)oxetan-3-amine Derivatives and Co-crystals

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, derivatization can facilitate crystallization. For instance, forming a salt with a suitable acid or creating a co-crystal with another molecule can lead to well-ordered crystalline lattices.

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the analysis of its purity.

Advanced HPLC-MS and GC-MS Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a primary tool for both the purification and purity assessment of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) containing a modifier like formic acid or trifluoroacetic acid, would be a typical method for analysis. Coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for the simultaneous acquisition of retention time and mass-to-charge ratio, providing a high degree of confidence in peak identification and purity assessment. Tandem mass spectrometry (LC-MS/MS) can be employed for the sensitive and selective quantification of the compound and its derivatives in complex matrices. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile compounds. Due to the polarity of the amine group, derivatization may be necessary to improve the chromatographic peak shape and prevent tailing. Common derivatizing agents for amines include silylating or acylating agents. The resulting derivatives are more volatile and less polar, leading to better separation on a GC column. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, aiding in identification. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is a useful diagnostic tool for this compound. whitman.edunih.govnih.gov

Chiral Separation Techniques (for chiral derivatives)

The introduction of a chiral center into derivatives of this compound necessitates the use of specialized analytical techniques to separate and quantify the resulting enantiomers. The biological activity of chiral molecules can vary significantly between enantiomers, making the determination of enantiomeric excess (ee) a critical aspect of their development for research applications.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase is paramount and is typically based on the functional groups present in the analyte. For chiral derivatives of this compound, which possess a secondary amine and potentially other functionalities, several types of CSPs could be effective. These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotic phases.

The selection of the mobile phase is also critical and is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for the chiral separation of amine-containing compounds consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, which acts as a modifier. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual acidic sites on the stationary phase.

Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative:

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an alcohol. This technique can offer faster separations and reduced solvent consumption compared to HPLC.

Microscopic and Imaging Techniques for Probe Applications (if applicable to research tools)

The terminal alkyne group in this compound makes it a prime candidate for incorporation into molecular probes for bioimaging applications. The alkyne can readily undergo bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a fluorophore. Once a fluorescent tag is appended, the resulting probe can be used to visualize its distribution and localization within biological systems using advanced microscopy techniques.

Fluorescence microscopy, including confocal microscopy, is a fundamental tool for tracking the localization of such probes in cells and tissues. The choice of fluorophore is critical and will dictate the excitation and emission wavelengths used for imaging. For instance, a derivative of this compound could be designed to target a specific cellular structure or enzyme. After incubation with cells and subsequent click reaction with a fluorescent azide (B81097), the probe's location can be imaged.

Advanced imaging techniques, such as Förster Resonance Energy Transfer (FRET), can be employed if the probe is designed to interact with another fluorescently labeled molecule. FRET is a distance-dependent interaction between two fluorophores, and its occurrence can provide information about molecular interactions within the cell.

Hypothetical Application in Cellular Imaging:

A research derivative of this compound could be synthesized to include a ligand that binds to a specific receptor on the cell surface. This probe would then be introduced to a cell culture. Following an incubation period to allow for receptor binding, a fluorescent azide would be added, which would react with the alkyne of the probe via a click reaction. The cells would then be washed and imaged using a confocal microscope. The resulting images would reveal the localization of the receptor on the cell membrane.

Illustrative Data from a Hypothetical Imaging Experiment:

ParameterDescription
Probe This compound derivative with a targeting ligand
Fluorophore Azide-functionalized Alexa Fluor 488
Microscopy Technique Confocal Laser Scanning Microscopy
Excitation Wavelength 488 nm
Emission Wavelength 500-550 nm
Observation Punctate green fluorescence localized to the plasma membrane of the cells, indicating receptor binding.

The development of research tools based on this compound opens up possibilities for detailed investigations of biological processes at the molecular level, with advanced microscopic and imaging techniques being indispensable for realizing this potential.

Future Research Horizons for this compound: A Roadmap for Exploration

The unique structural amalgamation of a strained oxetane (B1205548) ring and a reactive terminal alkyne in this compound presents a largely unexplored yet potentially rich landscape for chemical innovation. This article outlines promising future research directions and emerging avenues for this intriguing molecule, focusing on the expansion of its chemical space, the development of sustainable synthetic routes, advanced computational modeling, and its prospective applications in materials science and fundamental chemical research.

Q & A

Basic: What are the optimal synthetic routes for N-(but-3-yn-1-yl)oxetan-3-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves oxetane ring formation followed by alkyne functionalization. One approach uses oxetan-3-amine (CAS 21635-88-1) as a precursor, reacting with but-3-yn-1-yl derivatives via nucleophilic substitution. Intramolecular cyclization under basic conditions (e.g., KOH/EtOH) is common for oxetane formation . Catalysts like Pd or Cu may enhance alkyne coupling efficiency. Industrial methods employ continuous flow reactors to optimize temperature and residence time, improving yield (>80%) and reducing side products . Key variables include solvent polarity (e.g., DMF vs. THF) and reaction time, with shorter times favoring oxetane stability.

Advanced: How does the strained oxetane ring in this compound influence its reactivity in ring-opening reactions?

Answer:
The oxetane’s 4-membered ring has high ring strain (~105 kJ/mol), making it prone to nucleophilic or acid-catalyzed ring-opening. For example:

  • Nucleophilic attack : Amines or thiols induce ring-opening at the oxetane’s oxygen, forming linear ether-amine adducts.
  • Acid catalysis : Protic acids (e.g., H₂SO₄) protonate the oxygen, facilitating cleavage to generate aldehydes or ketones .
    The alkyne moiety (but-3-yn-1-yl) can further participate in click chemistry (e.g., CuAAC), enabling bioconjugation. Kinetic studies using NMR or HPLC are recommended to monitor competing pathways .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • Oxetane protons resonate at δ 4.5–5.0 ppm (split into ABX patterns).
    • Alkyne protons (≡C-H) appear as a triplet near δ 2.5–3.0 ppm.
  • IR : Alkyne C≡C stretch (~2100 cm⁻¹) and oxetane C-O-C (~950 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., C₇H₁₀N₂O: 138.08 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the oxetane ring and alkyne positioning .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:
Yield discrepancies often stem from:

  • Byproduct formation : Competing reactions (e.g., over-alkylation) in polar solvents. Use LC-MS to identify impurities.
  • Catalyst deactivation : Trace oxygen or moisture in Pd-mediated couplings. Optimize inert atmosphere (N₂/Ar) and catalyst loading (5–10 mol%) .
  • Scale effects : Batch vs. flow synthesis. Microreactors improve heat transfer and reproducibility . Statistical tools (e.g., DoE) help isolate critical parameters.

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Bioisosteric replacement : The oxetane ring mimics carbonyl or gem-dimethyl groups, improving metabolic stability and solubility .
  • Click chemistry : The terminal alkyne enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling proteins or nucleic acids .
  • Photoaffinity probes : Derivatives with diazirine (e.g., 3-胺乙基-3-(丁-3-炔基)双吖丙啶) crosslink target proteins upon UV irradiation .

Advanced: How does steric hindrance from the but-3-yn-1-yl group affect regioselectivity in cross-coupling reactions?

Answer:
The alkyne’s linear geometry directs coupling to less hindered positions. For example:

  • Sonogashira coupling : Pd(0)/Cu(I) catalysts favor terminal alkyne activation, but steric bulk reduces reactivity. Use bulky ligands (XPhos) to enhance selectivity .
  • Cycloadditions : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids catalysts and works efficiently despite steric constraints. Kinetic studies (e.g., DFT calculations) predict reaction pathways .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).
  • Stability : Store at −20°C in amber vials to prevent alkyne oxidation .
  • Waste disposal : Quench reactive intermediates (e.g., with aqueous NaHSO₃) before disposal .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Answer:

  • Docking studies : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. Focus on oxetane’s H-bonding potential and alkyne’s hydrophobic interactions.
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER/CHARMM force fields).
  • ADMET prediction : Tools like SwissADME evaluate solubility (LogP <3) and CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.